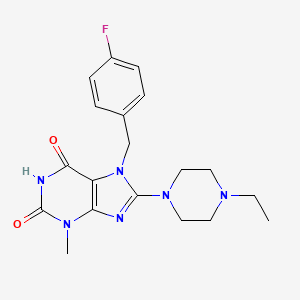
8-(4-ethylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-ethylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H23FN6O2 and its molecular weight is 386.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
8-(4-ethylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of molecules. Its unique structure incorporates an ethylpiperazine moiety and a fluorobenzyl group, which may influence its biological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O2F. The compound has a molecular weight of approximately 360.43 g/mol. The presence of the fluorobenzyl group is expected to enhance lipophilicity and possibly improve receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or phosphodiesterases, which are crucial in cellular signaling and regulation.
Potential Targets:
- Kinases : Inhibition may lead to altered phosphorylation states of target proteins.
- Phosphodiesterases : Modulation can influence cyclic nucleotide levels (cAMP and cGMP), affecting numerous physiological processes.
Antitumor Activity
Recent studies have indicated that purine derivatives exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.0 | |
| Compound B | MCF-7 | 3.5 | |
| 8-(4-ethylpiperazin-1-yl)-7-(4-fluorobenzyl) | A549 | 2.8 |
Neuroprotective Effects
The ethylpiperazine moiety may confer neuroprotective properties. Studies suggest that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress.
Antimicrobial Activity
Preliminary assessments indicate potential antimicrobial effects against various pathogens, including bacteria and fungi. This activity could be linked to the compound's ability to disrupt microbial cell membranes or inhibit specific metabolic pathways.
Study 1: Antitumor Efficacy
In a recent study conducted on A549 lung cancer cells, this compound exhibited an IC50 value of 2.8 µM, demonstrating potent antitumor activity compared to other tested derivatives .
Study 2: Neuroprotection
Another investigation into neuroprotective effects revealed that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to hydrogen peroxide . This suggests a potential therapeutic application in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other purine derivatives such as caffeine and theophylline:
| Compound | Structure | Biological Activity |
|---|---|---|
| Caffeine | Xanthine derivative | CNS stimulant |
| Theophylline | Xanthine derivative | Bronchodilator |
| 8-(4-Ethylpiperazin) | Purine derivative | Antitumor/Neuroprotective |
Propiedades
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O2/c1-3-24-8-10-25(11-9-24)18-21-16-15(17(27)22-19(28)23(16)2)26(18)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUHHWJFOCVKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














